3-[(4-methylpiperidin-1-yl)sulfonyl]pyridin-2(1H)-one
Overview
Description
3-[(4-Methylpiperidin-1-yl)sulfonyl]pyridin-2(1H)-one is a chemical compound that features a piperidine ring substituted with a methyl group and a sulfonyl group attached to a pyridinone ring.
Preparation Methods
The synthesis of 3-[(4-methylpiperidin-1-yl)sulfonyl]pyridin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-methylpiperidine with sulfonyl chloride to form the sulfonyl derivative, which is then reacted with a pyridinone precursor under specific conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .
Chemical Reactions Analysis
3-[(4-Methylpiperidin-1-yl)sulfonyl]pyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to control the reaction rate and selectivity . Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted pyridinones and piperidines .
Scientific Research Applications
3-[(4-Methylpiperidin-1-yl)sulfonyl]pyridin-2(1H)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[(4-methylpiperidin-1-yl)sulfonyl]pyridin-2(1H)-one involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the piperidine ring can enhance binding affinity and specificity . Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to desired biological effects .
Comparison with Similar Compounds
Similar compounds to 3-[(4-methylpiperidin-1-yl)sulfonyl]pyridin-2(1H)-one include:
4-[(3-methylpiperidin-1-yl)sulfonyl]aniline: This compound has a similar sulfonyl-piperidine structure but differs in the aromatic ring attached.
[3-[(1-Methylpiperidin-4-yl) methyl] arylsulfonyl]-1H-indoles: These compounds feature an indole ring instead of a pyridinone ring and are known for their activity as 5-HT6 receptor antagonists.
The uniqueness of this compound lies in its specific structural arrangement, which can confer distinct biological and chemical properties compared to its analogs .
Properties
IUPAC Name |
3-(4-methylpiperidin-1-yl)sulfonyl-1H-pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3S/c1-9-4-7-13(8-5-9)17(15,16)10-3-2-6-12-11(10)14/h2-3,6,9H,4-5,7-8H2,1H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIDNTGDDRMFDDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=CNC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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